molecular formula C20H24FN5O B11244740 3-[4-(2-Fluorobenzoyl)piperazin-1-YL]-6-(piperidin-1-YL)pyridazine

3-[4-(2-Fluorobenzoyl)piperazin-1-YL]-6-(piperidin-1-YL)pyridazine

Cat. No.: B11244740
M. Wt: 369.4 g/mol
InChI Key: UZMCXWIZPQPFDS-UHFFFAOYSA-N
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Description

3-[4-(2-Fluorobenzoyl)piperazin-1-YL]-6-(piperidin-1-YL)pyridazine is a complex organic compound that belongs to the class of pyridazines. This compound is characterized by the presence of a fluorobenzoyl group attached to a piperazine ring, which is further connected to a pyridazine ring substituted with a piperidine group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(2-Fluorobenzoyl)piperazin-1-YL]-6-(piperidin-1-YL)pyridazine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route involves the following steps:

    Preparation of 2-Fluorobenzoyl Chloride: This is achieved by reacting 2-fluorobenzoic acid with thionyl chloride under reflux conditions.

    Formation of 4-(2-Fluorobenzoyl)piperazine: The 2-fluorobenzoyl chloride is then reacted with piperazine in the presence of a base such as triethylamine.

    Synthesis of 3-(Piperidin-1-YL)pyridazine: This intermediate is prepared by reacting pyridazine with piperidine under suitable conditions.

    Final Coupling Reaction: The final step involves coupling 4-(2-fluorobenzoyl)piperazine with 3-(piperidin-1-YL)pyridazine using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-[4-(2-Fluorobenzoyl)piperazin-1-YL]-6-(piperidin-1-YL)pyridazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom in the benzoyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

3-[4-(2-Fluorobenzoyl)piperazin-1-YL]-6-(piperidin-1-YL)pyridazine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting central nervous system disorders.

    Biological Research: Used as a probe to study receptor-ligand interactions and signal transduction pathways.

    Industrial Applications: Employed in the synthesis of advanced materials and as a precursor in the production of other complex organic compounds.

Mechanism of Action

The mechanism of action of 3-[4-(2-Fluorobenzoyl)piperazin-1-YL]-6-(piperidin-1-YL)pyridazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, thereby affecting neuronal signaling and function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the fluorine atom in 3-[4-(2-Fluorobenzoyl)piperazin-1-YL]-6-(piperidin-1-YL)pyridazine imparts unique properties such as increased lipophilicity and metabolic stability compared to its analogs. This makes it particularly valuable in medicinal chemistry for the development of drugs with improved pharmacokinetic profiles.

Properties

Molecular Formula

C20H24FN5O

Molecular Weight

369.4 g/mol

IUPAC Name

(2-fluorophenyl)-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]methanone

InChI

InChI=1S/C20H24FN5O/c21-17-7-3-2-6-16(17)20(27)26-14-12-25(13-15-26)19-9-8-18(22-23-19)24-10-4-1-5-11-24/h2-3,6-9H,1,4-5,10-15H2

InChI Key

UZMCXWIZPQPFDS-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4F

Origin of Product

United States

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